molecular formula C20H28N2O3S B4534577 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(methylthio)propyl]benzamide

3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(methylthio)propyl]benzamide

Cat. No. B4534577
M. Wt: 376.5 g/mol
InChI Key: AIXQFXFOAAPAET-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules that exhibit significant pharmacological properties, often explored for their potential in drug development. Its structure suggests a complex interplay of functional groups that could contribute to its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step organic reactions, starting from simpler precursors. Key steps might include cycloaddition reactions, which are powerful methods for constructing cyclic structures. For instance, [4 + 3] cycloaddition reactions offer a route to functionalized seven-membered carbocycles, which could be relevant for synthesizing the cyclopropyl and piperidinyl components of the target molecule (Rigby & Pigge, 1998).

Molecular Structure Analysis

The molecular structure of compounds like the one can be analyzed through various spectroscopic methods. These methods help determine the arrangement of atoms and the presence of specific functional groups. Understanding the structure is crucial for predicting the molecule's reactivity and interactions with biological targets.

Chemical Reactions and Properties

The compound's reactivity can be influenced by its functional groups. For instance, the presence of a benzamide moiety suggests potential for undergoing hydrolysis, amide bond formation, or participation in nucleophilic substitution reactions. Cyclopropane rings, as another example, are known for their ring strain, which can lead to interesting chemical reactivity, such as ring-opening reactions under certain conditions (Sedenkova et al., 2018).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are influenced by the molecule's molecular structure. These properties are essential for determining the compound's state under various conditions and its suitability for formulation in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards oxidizing or reducing agents, and stability under different conditions, are crucial for understanding how the compound behaves in biological systems or during the manufacturing process. For instance, the oxidation of methylene groups adjacent to cyclopropane is a significant reaction pathway for compounds containing cyclopropane rings, affecting their stability and reactivity (Sedenkova et al., 2018).

properties

IUPAC Name

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(3-methylsulfanylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-26-13-3-10-21-19(23)16-4-2-5-18(14-16)25-17-8-11-22(12-9-17)20(24)15-6-7-15/h2,4-5,14-15,17H,3,6-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXQFXFOAAPAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(methylthio)propyl]benzamide
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